molecular formula C18H10O B087203 Naphtho[2,1,8,7-klmn]xanthene CAS No. 191-37-7

Naphtho[2,1,8,7-klmn]xanthene

Cat. No.: B087203
CAS No.: 191-37-7
M. Wt: 242.3 g/mol
InChI Key: UZHFDCLFBVPDGM-UHFFFAOYSA-N
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Description

Naphtho[2,1,8,7-klmn]xanthene is a polycyclic aromatic compound with the molecular formula C18H10O It is characterized by a fused ring structure that includes a xanthene core and naphthalene units

Scientific Research Applications

Naphtho[2,1,8,7-klmn]xanthene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: this compound derivatives are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphtho[2,1,8,7-klmn]xanthene can be synthesized through various methods. One common approach involves the oxodefluorination of fluoroarenes on activated γ-alumina (γ-Al2O3). This method is advantageous as it is metal- and solvent-free, making it environmentally friendly. The reaction conditions typically involve heating the fluoroarene precursor with γ-alumina at elevated temperatures to facilitate the substitution of fluorine atoms with oxygen, yielding the desired xanthene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxodefluorination techniques. The process would be optimized for higher yields and purity, potentially incorporating continuous flow reactors and advanced purification methods to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1,8,7-klmn]xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted xanthenes, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Naphtho[2,1,8,7-klmn]xanthene and its derivatives involves interactions with various molecular targets. These interactions can include binding to specific enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific derivative and its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1,8,9-Perinaphthoxanthene
  • 6-Oxa-6-benzo[cd]pyrene

Uniqueness

Naphtho[2,1,8,7-klmn]xanthene is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

19-oxapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),6,8(17),9,11(16),12,14-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O/c1-3-11-7-9-13-10-8-12-4-2-6-15-17(12)18(13)16(11)14(5-1)19-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHFDCLFBVPDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)OC4=CC=CC5=C4C3=C(C=C2)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172617
Record name Naphtho(2,1,8,7-klmn)xanthene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191-37-7
Record name Naphtho[2,1,8,7-klmn]xanthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Naphtho(2,1,8,7-klmn)xanthene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-Perinaphthoxanthene
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Record name Naphtho(2,1,8,7-klmn)xanthene
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Record name Naphtho[2,1,8,7-klmn]xanthene
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Record name Naphtho(2,1,8,7-klmn)xanthene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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